2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is an organic compound notable for its unique structural features and potential applications in various scientific fields. The compound contains a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen, and a trifluoromethyl group, which significantly influences its chemical properties. This compound is classified under the category of thiazole derivatives and is recognized for its biological activity, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and research articles focusing on thiazole derivatives. It falls under the classification of organic compounds, specifically as a substituted aniline due to the presence of an amino group attached to a benzene ring. The trifluoromethyl group enhances its lipophilicity and alters its electronic properties, making it a subject of interest in drug design and synthesis.
Methods of Synthesis
The synthesis of 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can be achieved through several methods:
Technical Details
The molecular formula for 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline is .
Structural Data
CC1=NC(=S)C(=C1)C2=CC=C(C=C2)C(F)(F)FThe molecular structure features a thiazole ring connected to an aniline moiety with a trifluoromethyl substituent, influencing both its chemical reactivity and biological properties.
2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline can participate in various chemical reactions:
Technical Details
The mechanism by which 2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with biological targets:
Physical Properties
Chemical Properties
2-(4-Methylthiazol-2-YL)-5-(trifluoromethyl)aniline has several potential applications:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7